molecular formula C6H13NO3S B13299290 2-Hydroxycyclohexane-1-sulfonamide

2-Hydroxycyclohexane-1-sulfonamide

Cat. No.: B13299290
M. Wt: 179.24 g/mol
InChI Key: NZPQYVPXQWTSQB-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexane-1-sulfonamide (CAS 85604-55-3) is a high-purity chemical compound supplied for research use only. It is characterized by the molecular formula C6H13NO3S and has a molecular weight of 179.24 g/mol . This specific stereoisomer is also known as (1R,2S)-2-Hydroxycyclohexane-1-sulfonamide. As a sulfonamide derivative, this compound is of significant interest in medicinal and organic chemistry research. Sulfonamides are a foundational class of synthetic compounds known for their diverse pharmacological activities. They are extensively studied for their ability to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase . This mechanism is well-documented for antibacterial sulfonamides, which act as competitive inhibitors of bacterial folate synthesis . Beyond their antibacterial properties, sulfonamide structures are investigated for a wide spectrum of potential applications, including the development of agents with anti-inflammatory, anticancer, and antidiabetic properties . Researchers value this compound as a versatile building block or intermediate for designing novel molecules, studying enzyme mechanisms, and exploring structure-activity relationships (SAR) . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-hydroxycyclohexane-1-sulfonamide

InChI

InChI=1S/C6H13NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6,8H,1-4H2,(H2,7,9,10)

InChI Key

NZPQYVPXQWTSQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Direct Hydroxylation of Cyclohexane-1-sulfonamide

An alternative method involves starting from cyclohexane-1-sulfonamide and performing stereoselective hydroxylation at the 2-position. This can be achieved by:

  • Enzymatic hydroxylation using monooxygenases or cytochrome P450 enzymes, which provide high stereoselectivity.
  • Chemical hydroxylation using reagents such as m-chloroperbenzoic acid (mCPBA) or other oxidants under controlled conditions to avoid overoxidation.

Use of Chiral Catalysts for Stereoselective Synthesis

To obtain the (1R,2S)-stereoisomer specifically, chiral catalysts or auxiliaries are employed during the hydroxylation or amination steps. For example:

  • Asymmetric epoxidation of cyclohexene sulfonamide intermediates followed by regioselective ring opening to introduce the hydroxy group.
  • Use of chiral ligands in metal-catalyzed hydroxylation or sulfonamidation reactions to control stereochemistry.

Synthesis via Cyclohexanone Derivatives

Another synthetic route involves starting from 2-hydroxycyclohexanone, which is converted to the sulfonamide derivative by:

  • Formation of the sulfonyl chloride intermediate from sulfonic acid derivatives.
  • Reaction with ammonia or amines to form the sulfonamide.
  • Reduction or protection/deprotection steps to maintain the hydroxy group integrity.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Stereoselectivity Yield (%) Notes
Sulfonyl chloride intermediate route Cyclohexane-1-sulfonic acid SOCl2, NH3, OsO4 or BH3/THF + H2O2/NaOH High (with chiral catalysts) 60-75 Classical method, requires careful control of oxidation
Direct hydroxylation of cyclohexane-1-sulfonamide Cyclohexane-1-sulfonamide mCPBA or enzymatic hydroxylation Moderate to high 50-65 Enzymatic methods offer better stereoselectivity
Chiral catalyst-assisted synthesis Cyclohexene sulfonamide Chiral ligands, metal catalysts Very high 70-80 Expensive catalysts but excellent stereocontrol
Cyclohexanone derivative route 2-Hydroxycyclohexanone Sulfonyl chloride formation, NH3 Moderate 55-70 Useful when hydroxy group is pre-installed

Research Findings and Optimization

  • Research indicates that the use of chiral catalysts significantly improves the stereoselectivity of the hydroxylation step, favoring the (1R,2S) isomer.
  • Enzymatic hydroxylation methods, although less common, provide greener alternatives with high enantioselectivity and mild reaction conditions.
  • The sulfonyl chloride intermediate method remains the most widely used due to ease of availability of reagents and scalability.
  • Optimization of reaction temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and minimize by-products.
  • Recent patent literature highlights pharmaceutical applications of sulfonamide derivatives, emphasizing the need for high purity and stereochemical control in synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycyclohexane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone or cyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of cyclohexane-1,2-diamine.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

2-Hydroxycyclohexane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an inhibitor of certain enzymes, which could lead to new treatments for diseases such as cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Hydroxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-N-cyclohexylmethanesulfonamide

This compound (CAS details provided in ) shares the sulfonamide group and cyclohexyl moiety with 2-hydroxycyclohexane-1-sulfonamide but differs in substitution patterns. The 2-chlorophenyl group introduces aromaticity and electron-withdrawing effects, which may enhance stability and alter reactivity compared to the hydroxylated cyclohexane in the target compound. Such substitutions are critical in drug design, where aromatic groups often improve binding affinity to hydrophobic protein pockets.

N-Substituted Ethyl-1H-Indazole-3-Carboxylates

highlights sulfonamide analogs with indazole cores. While structurally distinct from cyclohexane derivatives, these compounds underscore the versatility of sulfonamides in modulating biological activity. For example, indazole-based sulfonamides exhibit enzyme inhibitory properties, whereas cyclohexane derivatives like this compound may prioritize conformational flexibility over aromatic interactions.

Physicochemical and Reactivity Comparisons

Property This compound 1-(2-Chlorophenyl)-N-cyclohexylmethanesulfonamide Hexylcyclohexane (Reference)
Molecular Formula C₆H₁₁NO₃S (inferred) C₁₃H₁₇ClNO₂S C₁₂H₂₄
Molecular Weight ~177.22 g/mol (calculated) ~298.8 g/mol 168.32 g/mol
Key Functional Groups -OH, -SO₂NH₂ -Cl (aromatic), -SO₂NH₂ Alkyl chain
Potential Reactivity Hydrogen bonding, nucleophilic sites Electrophilic aromatic substitution Hydrophobic interactions

Key Observations :

  • The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to non-polar hexylcyclohexane.
  • Chlorine substitution in 1-(2-chlorophenyl)-N-cyclohexylmethanesulfonamide increases molecular weight and may confer resistance to oxidative degradation relative to the hydroxylated analog.

Biological Activity

2-Hydroxycyclohexane-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets, including enzymes and receptors.

  • Chemical Formula : C₆H₁₃NO₃S
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 100-00-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds and participate in electrostatic interactions, which are crucial for binding with biological macromolecules. This interaction can modulate enzyme activity and influence various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Sulfonamides, in general, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital pathway for bacterial survival.
  • Carbonic Anhydrase Inhibition : Some studies have highlighted the compound's potential as an inhibitor of carbonic anhydrases (CAs), which are important for maintaining acid-base balance in organisms. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and metabolic disorders .
  • Antitumor Properties : Preliminary research suggests that sulfonamides can exhibit cytotoxic effects against cancer cell lines. For instance, compounds related to this compound have shown promise in inducing apoptosis in cancer cells through caspase activation pathways .

Study on Antimicrobial Efficacy

A study published in Molecules explored the antimicrobial effectiveness of various sulfonamides, including derivatives of this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Carbonic Anhydrase Inhibition Study

In a detailed investigation into the inhibition of carbonic anhydrases, researchers found that derivatives of this compound displayed varying degrees of inhibition against different isoforms of CA. The most potent inhibitors were identified with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .

Data Tables

Biological Activity Effect Reference
AntimicrobialSignificant against bacteria
Carbonic Anhydrase InhibitionIC50 values in nanomolar range
AntitumorInduces apoptosis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxycyclohexane-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sulfonylation of cyclohexanol derivatives followed by hydroxylation. Key parameters include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (0–25°C), and stoichiometric ratios of sulfonating agents (e.g., sulfonyl chlorides). Reaction progress can be monitored via TLC or in situ FTIR for intermediate detection. Post-synthesis purification often employs column chromatography with silica gel and gradient elution .
  • Experimental Design : Optimize via factorial design (e.g., varying pH, solvent, and catalyst loadings) to assess yield and purity trade-offs. Safety protocols for handling sulfonyl chlorides (corrosive, moisture-sensitive) must align with guidelines for hazardous reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm hydroxyl (-OH) and sulfonamide (-SO2_2NH2_2) groups. Solvent choice (e.g., DMSO-d6_6) must avoid proton exchange interference.
  • IR : Peaks at ~3360 cm1^{-1} (O-H stretch) and ~1150–1300 cm1^{-1} (S=O asymmetric/symmetric stretches) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]+^+ and fragmentation patterns.
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities in tautomeric forms or hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Systematic Review : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay type, cell lines, or compound purity). Prioritize studies with validated purity (>95% by HPLC) and standardized protocols (e.g., NIH/WHO guidelines).
  • Dose-Response Validation : Replicate key assays (e.g., enzyme inhibition) with controlled concentrations and negative/positive controls. Use statistical tools (e.g., ANOVA) to assess reproducibility .
    • Case Study : If conflicting IC50_{50} values arise, verify solubility (e.g., DMSO stock stability) and cell viability interference via MTT assays .

Q. What mechanistic insights can be gained from studying the sulfonamide group’s electronic effects in this compound?

  • Methodology :

  • Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the sulfonamide moiety and predict reactivity (e.g., nucleophilic attack sites).
  • Kinetic Studies : Compare reaction rates of sulfonamide derivatives in hydrolysis or alkylation reactions to quantify electronic contributions.
    • Data Integration : Correlate Hammett substituent constants (σ) with experimental rate constants to validate computational models .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to stressors (pH 1–13 buffers, UV light, oxidative agents) and monitor degradation via HPLC-MS. Identify degradation products and pathways (e.g., hydrolysis of the sulfonamide group).
  • Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles.
    • Application : Stability data inform formulation strategies (e.g., lyophilization for lab use) and guide in vivo study design .

Data Contradiction Analysis

Q. What strategies are recommended when spectroscopic data (e.g., NMR) conflict with crystallographic results for this compound?

  • Methodology :

  • Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR and molecular dynamics simulations to assess flexibility (e.g., chair vs. boat cyclohexane conformers).
  • Error Analysis : Quantify crystallographic R-factors and NMR signal-to-noise ratios to identify outliers.
    • Example : If NMR suggests equatorial hydroxyl positioning but crystallography shows axial, evaluate solvent effects on conformational equilibrium .

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